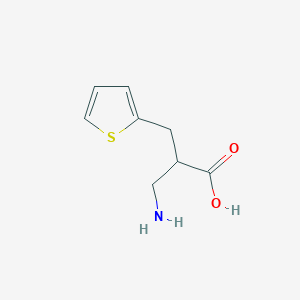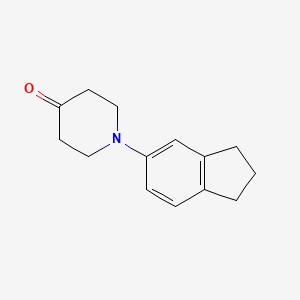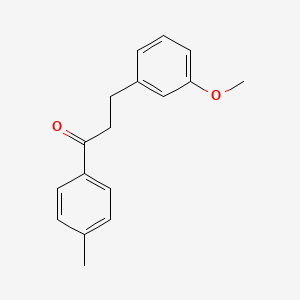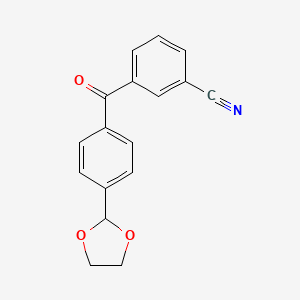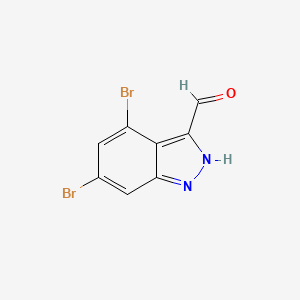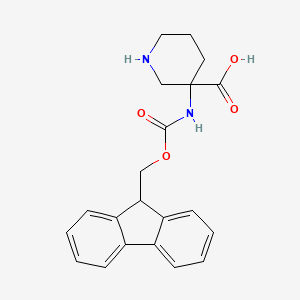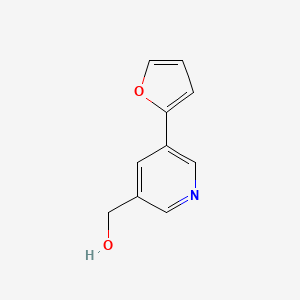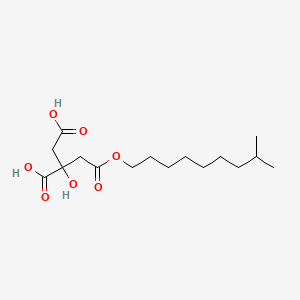
Isodecyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecyl citrate is an ester derivative of citric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is often used as a plasticizer, emulsifier, and in other specialized chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isodecyl citrate typically involves the esterification of citric acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Citric Acid+Isodecyl AlcoholAcid Catalyst1,2,3-Propanetricarboxylic acid, 2-hydroxy-, isodecyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester is carried out in large reactors where citric acid and isodecyl alcohol are mixed in the presence of an acid catalyst. The mixture is heated to a temperature of around 150-200°C under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Isodecyl citrate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to citric acid and isodecyl alcohol in the presence of a strong acid or base.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Other alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Citric acid and isodecyl alcohol.
Transesterification: New esters and isodecyl alcohol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
Isodecyl citrate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials and as an emulsifier in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in food packaging materials.
Mechanism of Action
The mechanism of action of Isodecyl citrate primarily involves its ability to interact with other molecules through ester bonds. In biological systems, it can act as an emulsifier, stabilizing mixtures of oil and water. Its molecular targets include various enzymes and proteins that interact with ester bonds, facilitating its role in drug delivery and other applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate
Uniqueness
Isodecyl citrate is unique due to its specific esterification with isodecyl alcohol, which imparts distinct physical and chemical properties. Compared to other esters of citric acid, it offers better plasticizing properties and biocompatibility, making it suitable for specialized applications in medicine and industry.
Properties
CAS No. |
90605-17-7 |
|---|---|
Molecular Formula |
C16H28O7 |
Molecular Weight |
332.39 g/mol |
IUPAC Name |
2-hydroxy-2-[2-(8-methylnonoxy)-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C16H28O7/c1-12(2)8-6-4-3-5-7-9-23-14(19)11-16(22,15(20)21)10-13(17)18/h12,22H,3-11H2,1-2H3,(H,17,18)(H,20,21) |
InChI Key |
BYZJEUMAMGGQNP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Key on ui other cas no. |
90605-17-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


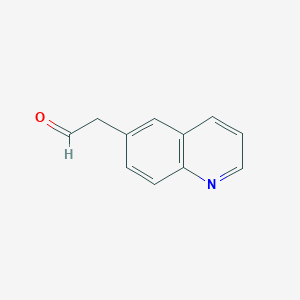
![5,7-Diiodoimidazo[5,1-B]thiazole](/img/structure/B1630182.png)
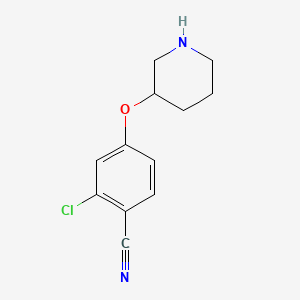
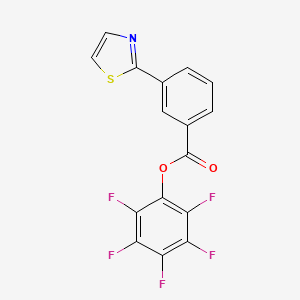
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1630189.png)
![Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1630190.png)
